molecular formula C17H19N3O2 B5711638 N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)-2-methylpropanamide

N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)-2-methylpropanamide

Numéro de catalogue B5711638
Poids moléculaire: 297.35 g/mol
Clé InChI: ZJDPKCKLUYBDFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)-2-methylpropanamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of California, Irvine. The compound has been extensively studied for its potential therapeutic applications in various medical conditions.

Mécanisme D'action

AM-251 works by blocking the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of marijuana. The compound has a high affinity for the CB1 receptor, which is primarily found in the brain and central nervous system. By blocking the CB1 receptor, AM-251 prevents the activation of the endocannabinoid system, which is involved in various physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
AM-251 has been found to have several biochemical and physiological effects. The compound has been shown to reduce pain perception, anxiety, and depression in animal models. It has also been found to reduce food intake and body weight in obese animals. Additionally, AM-251 has been shown to reduce drug-seeking behavior in animals addicted to cocaine and heroin.

Avantages Et Limitations Des Expériences En Laboratoire

AM-251 has several advantages for use in lab experiments. The compound is highly selective for the CB1 receptor, which allows for precise targeting of the endocannabinoid system. Additionally, AM-251 has a long half-life, which allows for sustained inhibition of the CB1 receptor. However, the compound has a low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for research on AM-251. One area of interest is the potential therapeutic applications of the compound in various medical conditions. For example, AM-251 has been found to be effective in treating pain and addiction in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the development of new synthetic cannabinoid receptor antagonists with improved pharmacological properties, such as increased solubility in water and higher selectivity for the CB1 receptor.

Méthodes De Synthèse

The synthesis of AM-251 involves the reaction of 5-acetyl-6-methyl-2-phenyl-4-pyrimidinamine with 2-bromo-2-methylpropanoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure AM-251.

Applications De Recherche Scientifique

AM-251 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in treating pain, anxiety, depression, obesity, and addiction. The compound works by blocking the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of marijuana.

Propriétés

IUPAC Name

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-10(2)17(22)20-16-14(12(4)21)11(3)18-15(19-16)13-8-6-5-7-9-13/h5-10H,1-4H3,(H,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDPKCKLUYBDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC(=O)C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.